1-(2,4-Dimethoxybenzoyl)piperazine
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Overview
Description
1-(2,4-Dimethoxybenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-(2,4-Dimethoxybenzoyl)piperazine typically involves the reaction of 2,4-dimethoxybenzoic acid with piperazine. The process can be summarized as follows:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethoxybenzoyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxybenzoyl)piperazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
1-(2,4-Dimethoxybenzoyl)piperazine can be compared with other similar compounds, such as:
1-Amino-4-methylpiperazine: This compound has a similar piperazine core but with different substituents, leading to distinct chemical and biological properties.
1-(3-Chloropropyl)-4-methylpiperazine: Another piperazine derivative with unique reactivity and applications.
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris, highlighting the diverse therapeutic potential of piperazine compounds.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O3/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChI Key |
YLYIGLFJQOHNLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC |
Origin of Product |
United States |
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